4,5-dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone
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Overview
Description
4,5-Dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound features a unique structure that combines a benzene ring fused with a pyrazole ring, making it an interesting subject for scientific research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been found to target various kinases, including chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
It’s likely that it interacts with its targets by binding to the active site of the kinases, thereby inhibiting their activity . This inhibition can lead to changes in cell cycle progression and DNA damage response.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, leading to cell cycle arrest . Additionally, the inhibition of h-sgk can affect cell volume regulation .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its inhibitory effects on its target kinases. This could result in cell cycle arrest and altered responses to DNA damage . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the indazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4,5-Dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with a simpler structure.
Benzimidazole: Another heterocyclic compound with similar biological activities.
Imidazole: Known for its broad range of chemical and biological properties .
Uniqueness
4,5-Dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone is unique due to its specific structural features and the combination of biological activities it exhibits.
Properties
IUPAC Name |
4,5-dihydrobenzo[g]indazol-2-yl-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-13-6-8-15(9-7-13)19(22)21-12-16-11-10-14-4-2-3-5-17(14)18(16)20-21/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZISCOKHBPNCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=C3CCC4=CC=CC=C4C3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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